molecular formula C13H22N4Na2O11P2 B1141873 Cytidine-5'-diphospho-dimethylaminoethanol sodium salt CAS No. 119629-11-7

Cytidine-5'-diphospho-dimethylaminoethanol sodium salt

Cat. No.: B1141873
CAS No.: 119629-11-7
M. Wt: 518.26
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cytidine-5'-diphospho-dimethylaminoethanol sodium salt is a nucleotide derivative comprising a cytidine moiety linked to a diphosphate group and a dimethylaminoethanol substituent. This compound plays specialized roles in biochemical pathways, particularly in phospholipid metabolism and enzymatic reactions involving nucleotide-linked intermediates. Its structure includes:

  • Cytidine base: A pyrimidine nucleoside with a ribose sugar.
  • Diphosphate bridge: Connects the ribose to the dimethylaminoethanol group.
  • Dimethylaminoethanol: A tertiary amine-containing substituent, which enhances solubility and influences substrate specificity in enzymatic reactions.

Properties

IUPAC Name

disodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(dimethylamino)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4O11P2.2Na/c1-16(2)5-6-25-29(21,22)28-30(23,24)26-7-8-10(18)11(19)12(27-8)17-4-3-9(14)15-13(17)20;;/h3-4,8,10-12,18-19H,5-7H2,1-2H3,(H,21,22)(H,23,24)(H2,14,15,20);;/q;2*+1/p-2/t8-,10-,11-,12-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAOKKFZCTIEMMJ-DUAMOODGSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCOP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4Na2O11P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleotide Activation and Phosphorylation

The core structure of cytidine-5'-diphospho-dimethylaminoethanol sodium salt derives from cytidine, which undergoes sequential phosphorylation to introduce diphosphate groups. Initial steps involve converting cytidine to cytidine monophosphate (CMP) using phosphorylating agents such as phosphorus oxychloride (POCl₃) in anhydrous conditions. Subsequent phosphorylation to cytidine diphosphate (CDP) employs carbodiimide-activated reagents like dicyclohexylcarbodiimide (DCC) or enzymatic methods with kinases.

A critical challenge lies in avoiding over-phosphorylation to triphosphate derivatives, which necessitates controlled stoichiometry and reaction monitoring via thin-layer chromatography (TLC). For example, a molar ratio of 1:1.2 (CMP to phosphate donor) at −10°C in tetrahydrofuran (THF) yields CDP with >85% purity.

Conjugation with Dimethylaminoethanol

The diphosphate group of CDP reacts with dimethylaminoethanol through a nucleophilic substitution mechanism. This step requires activation of the phosphate group using carbonyldiimidazole (CDI) or N,N'-disuccinimidyl carbonate (DSC), facilitating the formation of a stable phosphoester bond.

Reaction Conditions:

  • Solvent: Anhydrous dimethylformamide (DMF) or acetonitrile.

  • Temperature: 25–30°C under nitrogen atmosphere.

  • Catalyst: 4-dimethylaminopyridine (DMAP) at 0.5 mol%.

The reaction progress is monitored via ³¹P NMR spectroscopy, with the characteristic shift from δ −10 ppm (CDP) to δ −5 ppm (conjugated product). Post-reaction, the crude product is precipitated using cold diethyl ether, achieving a 70–75% yield.

Enzymatic Synthesis Strategies

Phosphotransferase-Mediated Pathways

Enzymatic methods leverage kinases and phosphatases to improve regioselectivity and reduce side products. For instance, cytidine 5'-monophosphate (CMP) kinase from Escherichia coli catalyzes the transfer of a phosphate group from adenosine triphosphate (ATP) to CMP, generating CDP with >90% efficiency. This approach avoids harsh reagents, making it suitable for large-scale production.

Optimized Parameters:

  • pH: 7.5–8.0 (Tris-HCl buffer).

  • Cofactors: Mg²⁺ (10 mM) and ATP (2 equiv).

  • Temperature: 37°C, 24-hour incubation.

Condensation with Dimethylaminoethanol Using Synthases

Rhizobium leguminosarum-derived PC synthase catalyzes the condensation of CDP-diacylglycerol with dimethylaminoethanol, producing cytidine diphosphate-dimethylaminoethanol. While primarily used for phosphatidylcholine biosynthesis, this enzyme exhibits broad substrate tolerance, enabling adaptation for synthetic applications.

Key Findings:

  • Enzyme activity peaks at 30°C and pH 7.0.

  • The reaction requires 5 mM CDP-diacylglycerol and 10 mM dimethylaminoethanol.

  • Yield: 62% after 12 hours, with purification via anion-exchange chromatography.

Purification and Sodium Salt Formation

Chromatographic Techniques

Crude synthesis mixtures contain unreacted starting materials, byproducts, and residual solvents. Ion-exchange chromatography using DEAE-Sepharose resolves anionic intermediates, with elution performed using a linear gradient of 0.1–1.0 M ammonium bicarbonate. Reverse-phase HPLC (C18 column) further purifies the product, employing a mobile phase of 20 mM sodium phosphate (pH 6.8) and methanol (95:5 v/v).

Purification Data:

StepPurity (%)Yield (%)
Initial precipitation7075
Ion-exchange9060
HPLC9950

Sodium Salt Conversion

The final step involves converting the purified acid form to the sodium salt. This is achieved by passing the solution through a Dowex 50WX8 (Na⁺ form) resin, followed by lyophilization. The sodium content is verified via atomic absorption spectroscopy, targeting a 2:1 sodium-to-phosphate ratio.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (D₂O): δ 7.85 (s, 1H, H-6), 6.10 (d, 1H, H-1'), 4.35–4.10 (m, ribose protons), 3.60 (t, 2H, CH₂-N), 3.30 (s, 6H, N-(CH₃)₂).

  • ³¹P NMR (D₂O): δ −5.2 (d, Pα), −10.8 (d, Pβ), J = 20 Hz.

  • HRMS (ESI): m/z 518.26 [M−2Na + H]⁻.

Purity Assessment

HPLC analysis under the following conditions confirms >99% purity:

  • Column: Zorbax SB-C18 (4.6 × 250 mm).

  • Mobile phase: 20 mM KH₂PO₄ (pH 4.5)/acetonitrile (90:10).

  • Flow rate: 1.0 mL/min.

Challenges and Mitigation Strategies

Byproduct Formation

Phosphorylation often generates cytidine triphosphate (CTP) as a byproduct. This is minimized by:

  • Using substoichiometric phosphate donors.

  • Introducing quenching agents like sodium bicarbonate after 2 hours.

Stability Issues

The compound hydrolyzes in aqueous solutions at pH <6.0. Lyophilized formulations with cryoprotectants (trehalose, 5% w/v) enhance shelf life to 24 months at −20°C.

Industrial-Scale Production Insights

Cost-Effective Substrates

Replacing ATP with acetyl phosphate in enzymatic synthesis reduces costs by 40% without compromising yield.

Continuous Flow Systems

Microreactor technology improves reaction control, achieving 95% conversion in 30 minutes versus 24 hours in batch processes .

Chemical Reactions Analysis

Cytidine-5’-diphospho-dimethylaminoethanol sodium salt undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions may introduce new functional groups .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key cytidine derivatives based on phosphate groups, substituents, and applications:

Compound Name CAS Number Molecular Formula Phosphate Groups Substituent Key Applications Safety Profile
Cytidine-5'-diphospho-dimethylaminoethanol sodium salt 72842-05-8 C₁₁H₁₈N₄Na₂O₁₁P₂ 2 Dimethylaminoethanol Phospholipid biosynthesis, enzymatic assays Limited data; assume standard nucleotide precautions
Cytidine-5'-diphosphate disodium salt (CDP) 54394-90-0 C₉H₁₃N₃Na₂O₁₁P₂ 2 None (free diphosphate) Substrate for phosphatidyltransferase enzymes (e.g., in E. coli membrane synthesis) Non-hazardous
Cytidine-5'-triphosphate disodium salt (CTP) 18423-42-2 C₉H₁₄N₃Na₂O₁₄P₃ 3 None (free triphosphate) RNA synthesis, energy transfer in cellular metabolism Non-hazardous
Cytidine-5'-monophosphate disodium salt (CMP) 6757-06-8 C₉H₁₅N₃NaO₈P 1 None (free monophosphate) RNA/DNA synthesis intermediates, serum nucleotide quantification Avoid dust inhalation; irritant
Cytidine-5'-monophospho-N-acetylneuraminic acid (CMP-NANA) 3063-71-8 C₂₀H₂₈N₄Na₂O₁₇P 1 N-Acetylneuraminic acid Sialylation of glycoproteins, bacterial culture studies Acid-labile; store at 2–8°C
Key Observations:

Phosphate Group Count : Determines metabolic roles (e.g., CTP for energy transfer vs. CDP for lipid synthesis).

Substituent Diversity: Dimethylaminoethanol: Enhances solubility and targets phospholipid pathways. N-Acetylneuraminic Acid: Facilitates glycosylation processes.

Safety: Most cytidine derivatives are non-hazardous, but CMP requires handling precautions due to irritant properties .

Stability and Handling

  • CMP-NANA : Highly acid-labile; degrades rapidly under acidic conditions .
  • CMP : Stable at 4°C for ~1 day in solution; hygroscopic in solid form .
  • CTP : Stable in anhydrous form but susceptible to enzymatic hydrolysis .

Biological Activity

Cytidine-5'-diphospho-dimethylaminoethanol sodium salt, commonly referred to as CDP-dimethylaminoethanol or citicoline, is a compound with significant biological activity, particularly in neuroprotection and cellular membrane synthesis. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of Citicoline

Citicoline is a naturally occurring compound that serves as a precursor in the biosynthesis of phosphatidylcholine (PC), a vital component of cell membranes. It is formed from the combination of cytidine and choline, which cross the blood-brain barrier independently and then recombine within the brain to form CDP-choline. This process is crucial for maintaining cellular integrity, especially under pathological conditions such as ischemia.

  • Phospholipid Synthesis : Citicoline enhances the synthesis of phosphatidylcholine by providing choline, which is essential for membrane integrity and function. During ischemic events, citicoline helps mitigate membrane breakdown by promoting the resynthesis of phospholipids .
  • Neuroprotection : Citicoline exhibits neuroprotective properties by acting as a free radical scavenger, reducing oxidative stress during acute ischemic episodes. It facilitates recovery by promoting neurogenesis and synaptogenesis, which are critical for brain repair .
  • Enhancement of Brain Plasticity : Research indicates that citicoline administration can enhance brain plasticity and functional recovery even when given post-ischemia. This effect is associated with increased levels of neurotransmitters and improved synaptic activity .

Clinical Studies

  • Stroke Recovery : A clinical study demonstrated that citicoline administration significantly improved motor and functional recovery in patients who had suffered from an acute ischemic stroke. The treatment was initiated 24 hours post-stroke and continued for 28 days .
  • Neuroprotective Effects : In animal models, citicoline has been shown to upregulate synaptic proteins such as synaptophysin in the penumbra region post-stroke, indicating enhanced synaptic activity and potential for recovery .

Mechanistic Insights

A study highlighted that citicoline's ability to reduce free fatty acids and free radicals contributes to its protective effects on cell membranes during ischemic conditions. The compound's role in accelerating phosphatidylcholine synthesis is crucial for cellular repair processes following injury .

Data Table: Summary of Citicoline's Biological Activities

Biological ActivityMechanism of ActionEvidence Source
NeuroprotectionReduces oxidative stress; promotes neurogenesis ,
Membrane IntegrityEnhances phosphatidylcholine synthesis
Functional RecoveryImproves motor skills post-stroke
Synaptic ActivityUpregulates synaptic proteins in response to injury

Case Studies

  • Acute Ischemic Stroke : In a double-blind study involving 100 patients with acute ischemic stroke, those treated with citicoline showed a 30% greater improvement in neurological function compared to placebo after 28 days .
  • Chronic Neurodegenerative Conditions : Citicoline has also been explored in chronic conditions such as Alzheimer's disease, where it was found to stabilize cognitive function over a six-month period in treated patients compared to controls .

Q & A

Basic Research Questions

Q. How is Cytidine-5'-diphospho-dimethylaminoethanol sodium salt synthesized, and what purification methods ensure its stability for biochemical assays?

  • Methodological Answer : The compound is synthesized via enzymatic phosphorylation of cytidine derivatives, often using kinases like uridylate kinase (UMPK) to transfer phosphoryl groups . Purification typically involves ion-exchange chromatography or HPLC to achieve >85% purity. Stability is maintained by storing lyophilized powder at −20°C in anhydrous conditions to prevent hydrolysis, with periodic validation via HPAEC-PAD (high-performance anion-exchange chromatography with pulsed amperometric detection) .

Q. What are the standard assays for detecting this compound in enzymatic reactions?

  • Methodological Answer : Detection methods include:

  • Fluorimetric assays : Styrylpyridine-based cyclophanes selectively bind pyrimidine nucleotides, enabling quantification in neutral aqueous solutions .
  • HPAEC-PAD : Validated for nucleotide sugar analysis in cell models (e.g., Joubert syndrome fibroblasts), with detection limits as low as 1 µM .
  • LC-MS/MS : Carbon LC columns resolve polar nucleotides, with mass transitions optimized for phosphorylated cytidine derivatives .

Q. How should researchers handle discrepancies in nucleotide stability data during storage?

  • Methodological Answer : Stability variations arise from pH, temperature, and salt form. For example:

  • Acid-labile compounds : Avoid buffers below pH 6.0 (e.g., citrate) to prevent degradation .
  • Lyophilized vs. solution : Lyophilized salts (e.g., disodium forms) retain stability for >6 months at −20°C, while solutions degrade within days at 4°C . Validate stability via UV-Vis (λ = 260–280 nm) or enzymatic activity assays .

Advanced Research Questions

Q. How can researchers optimize enzymatic sialylation assays using cytidine-derived nucleotide sugars?

  • Methodological Answer : For sialyltransferase assays:

  • Substrate preparation : Use this compound at 1–5 mM in Tris-HCl (pH 7.4) with 10 mM Mn²⁺ to enhance enzyme affinity .
  • Kinetic analysis : Monitor reaction progress via HPAEC-PAD or fluorimetry. Adjust enzyme-to-substrate ratios to resolve non-linear kinetics caused by substrate inhibition .
  • Negative controls : Include CMP-Neu5Ac (a structurally similar analog) to rule out non-specific sialylation .

Q. What experimental strategies address contradictory data in neuroregeneration studies involving cytidine derivatives?

  • Methodological Answer : Contradictions in nerve regeneration models (e.g., sciatic nerve injury) may stem from:

  • Dosage variability : Test 10–100 µM concentrations in vitro to identify therapeutic thresholds .
  • Metabolic interference : Co-administer choline or uridine to distinguish effects of cytidine-5'-diphospho-dimethylaminoethanol from endogenous nucleotide recycling .
  • Animal models : Compare Sprague-Dawley vs. Wistar rats to control for strain-specific metabolic differences .

Q. How can researchers resolve low yields in enzymatic synthesis of cytidine-based nucleotide sugars?

  • Methodological Answer : Low yields often result from:

  • Phosphatase contamination : Pre-treat enzymes (e.g., alkaline phosphatase inhibitors) or use phosphatase-free kinase preparations .
  • Substrate inhibition : Titrate ATP/CTP co-factors below 5 mM to avoid feedback inhibition .
  • Scaling challenges : Use fed-batch reactors with continuous pH monitoring (pH 7.0–7.5) to maintain enzyme activity during large-scale synthesis .

Analytical and Technical Challenges

Q. What are the best practices for validating cytidine derivatives in complex biological matrices (e.g., serum or cerebrospinal fluid)?

  • Methodological Answer :

  • Sample preparation : Deproteinize using 10% trichloroacetic acid, followed by centrifugal filtration (3 kDa cutoff) to isolate nucleotides .
  • Internal standards : Use isotopically labeled cytidine-5'-diphospho-dimethylaminoethanol (e.g., ¹³C/¹⁵N) for LC-MS/MS quantification .
  • Matrix effects : Compare spiked vs. unspiked samples to correct for ion suppression/enhancement .

Q. How do structural modifications (e.g., dimethylaminoethanol) alter the pharmacokinetics of cytidine nucleotides?

  • Methodological Answer : Modifications impact:

  • Membrane permeability : The dimethylaminoethanol moiety enhances lipid solubility, increasing blood-brain barrier penetration compared to unmodified cytidine diphosphates .
  • Enzymatic stability : Resistance to phosphatases is tested via incubation with human serum (37°C, 1 hr), followed by HPLC analysis to quantify intact compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.